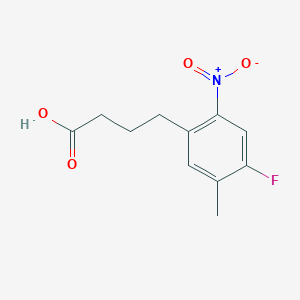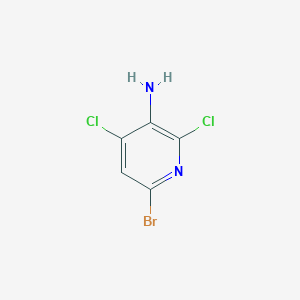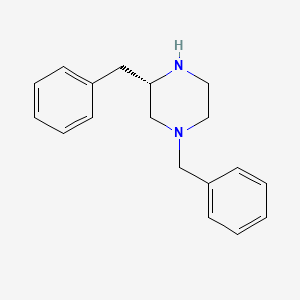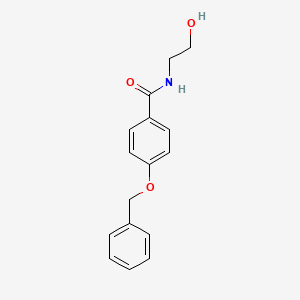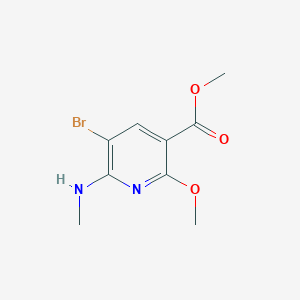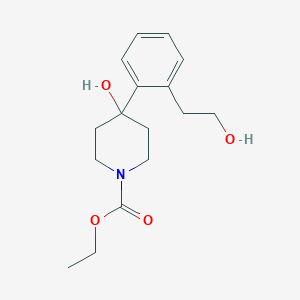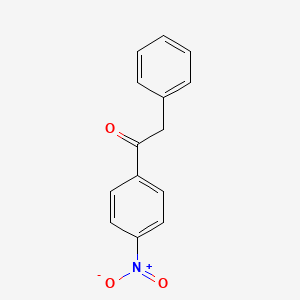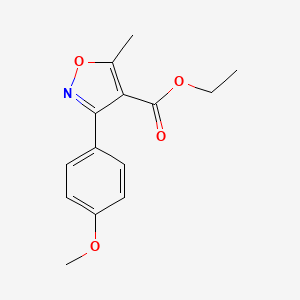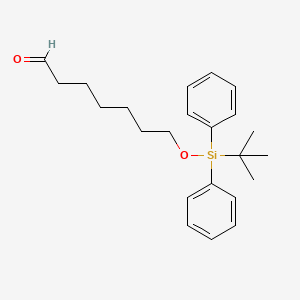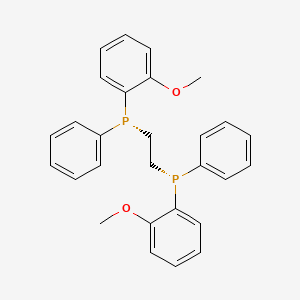
1-Iodo-4-(methoxymethoxy)benzene
Overview
Description
“1-Iodo-4-(methoxymethoxy)benzene” is a chemical compound with the molecular formula C8H9IO2 . It has an average mass of 264.060 Da and a monoisotopic mass of 263.964722 Da .
Molecular Structure Analysis
The molecular structure of “1-Iodo-4-(methoxymethoxy)benzene” consists of an iodine atom and a methoxymethoxy group attached to a benzene ring . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Formation of Iodine-Substituted Benzenes
- The reaction of certain hexa-1,3-dien-5-ynes with iodine to form iodine-substituted benzenes has been reported. This reaction is applicable to compounds like 3-(methoxycarbonyl)-1-(methylthio)-6-phenylhexa-1,3-dien-5-yne, leading to the formation of products like methyl 3-iodo-4-phenylbenzoate (Matsumoto, Takase, & Ogura, 2008).
Regioselective Iodination of Aromatic Ethers
- Monosubstituted phenyl ethers can be regioselectively iodinated at the para position, while 1-methoxy-4-substituted benzene derivatives are converted to 2-iodo products in high yield (Zupan, Iskra, & Stavber, 1997).
Preparation of Aryliodonium Salts
- (4-Iodophenyl)aryliodonium salts, which are precursors for electrophilic radiofluorination and 4-iodophenylation reactions, can be prepared using 4-iodo-1-[hydroxy(tosyloxy)iodo]benzene (Cardinale, Ermert, & Coenen, 2012).
Catalysis and Polymerization
- Hypervalent iodine compounds, such as (diacetoxyiodo)benzene, interact with methacrylic acid to form compounds that can serve as initiators for radical polymerization, leading to branched or transiently crosslinked polymers (Han & Tsarevsky, 2012).
Structural and Stability Studies of Aromatic Iodosyl Compounds
- The solubility, stability, and chromatographic behavior of aromatic iodosyl compounds, like 1-iodosyl-4-methoxy-benzene, have been investigated to understand their properties and potential applications in chemistry (Hiller, Patt, & Steinbach, 2006).
Suzuki Cross-Coupling Reactions
- The Suzuki cross-coupling reaction involving 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters has been optimized for the synthesis of biaryls [(Chaumeil, Signorella, & Drian, 2000)](https://consensus
Synthesis of Carbazomycin B
- The synthesis of carbazomycin B involves iodination of specific compounds, followed by reactions that include the use of 1-iodo-4-methoxy-5,6-dimethylaniline, demonstrating the role of iodinated benzene derivatives in complex organic syntheses (Crich & Rumthao, 2004).
Liquid Crystal Research
- Research in liquid crystal chemistry involves the synthesis of compounds like 1-iodo-2,4,5-tri(4-alkoxyphenylethynyl)benzenes, which exhibit a stable nematic phase and potential applications in liquid crystal display devices (Hsu et al., 2005).
Benzo[h]Chromones Synthesis
- The synthesis of benzo[h]chromones, a class of organic compounds, can be achieved through a sequence involving 1-methoxymethoxy-3-(2-alkynoyloxy)methyl-2-iodonaphthalenes, showcasing the role of iodinated aromatic compounds in facilitating complex ring closure reactions (Sakamoto et al., 2000).
Iodobenzene-Catalyzed Cyclization Reactions
- Iodobenzene can catalyze cyclization reactions, as in the case of 2-aryl-N-methoxyethanesulfonamides, leading to the formation of specific dioxides. This highlights the catalytic potential of iodobenzene derivatives in organic synthesis (Moroda & Togo, 2008).
Study of Aqueous Solutions of Iodobenzene Derivatives
- The characterization of species present in aqueous solutions of iodobenzene derivatives like [hydroxy(mesyloxy)iodo]benzene has been studied to understand their ionization and interaction properties (Richter et al., 1997).
Safety and Hazards
properties
IUPAC Name |
1-iodo-4-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRVAPQGYCXLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452704 | |
| Record name | 1-iodo-4-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-(methoxymethoxy)benzene | |
CAS RN |
98491-29-3 | |
| Record name | 1-iodo-4-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)

